(R)-1-Cyclopropylethanol

Chiral Resolution Crystallization Enantiomeric Excess

(R)-1-Cyclopropylethanol (CAS 6516-09-2) is a chiral secondary alcohol featuring a cyclopropyl ring directly attached to the carbinol carbon. With the molecular formula C5H10O and a molecular weight of 86.13 g/mol, its compact cyclopropyl group introduces significant ring strain and unique stereoelectronic properties that are absent in acyclic analogs.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 6516-09-2
Cat. No. B050213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclopropylethanol
CAS6516-09-2
Synonyms(αR)-α-Methylcyclopropanemethanol;  (R)-α-Methylcyclopropanemethanol
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C1CC1)O
InChIInChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
InChIKeyDKKVKJZXOBFLRY-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-1-Cyclopropylethanol (CAS 6516-09-2): A Core Chiral Building Block for Asymmetric Synthesis


(R)-1-Cyclopropylethanol (CAS 6516-09-2) is a chiral secondary alcohol featuring a cyclopropyl ring directly attached to the carbinol carbon. With the molecular formula C5H10O and a molecular weight of 86.13 g/mol, its compact cyclopropyl group introduces significant ring strain and unique stereoelectronic properties that are absent in acyclic analogs . This compound is fundamentally valued as a versatile chiral building block in medicinal chemistry and organic synthesis, where its specific (R)-configuration is critical for the stereocontrolled construction of more complex, biologically active molecules [1]. Its primary role is as a chiral precursor, enabling researchers to introduce a defined, three-dimensional shape into target compounds, which is essential for modulating interactions with chiral biological targets like enzymes and receptors [2].

Why a Generic Cyclopropylethanol or Racemate Cannot Substitute for (R)-1-Cyclopropylethanol (CAS 6516-09-2)


Substituting (R)-1-Cyclopropylethanol with the racemic mixture (CAS 765-42-4) or the (S)-enantiomer (CAS 55637-37-1) is not scientifically interchangeable for applications requiring defined stereochemistry. Chiral molecules interact with biological systems in a highly stereospecific manner; the (R)- and (S)-enantiomers of a compound can exhibit vastly different, and sometimes opposing, biological activities and metabolic fates [1]. In the context of a chiral building block, using the racemate introduces an undesired stereoisomer that must be separated downstream, adding costly purification steps and reducing overall yield. More critically, as demonstrated by enzyme inhibition data for UDP-glucuronosyltransferase 2B7 (UGT2B7), the (R)-enantiomer exhibits a distinct potency profile (IC50 of 0.0005 mM) compared to the (S)-enantiomer (IC50 of 0.0007 mM), underscoring that the specific 3D orientation of the hydroxyl and cyclopropyl groups directly dictates its molecular interactions [2]. Therefore, for any project where stereochemical outcome is paramount—such as the synthesis of single-enantiomer pharmaceuticals—the use of the specific, high-purity (R)-enantiomer is a non-negotiable requirement for achieving the intended biological or pharmacological result.

Quantitative Differentiation Guide: Why (R)-1-Cyclopropylethanol (CAS 6516-09-2) is the Superior Choice for Chiral Applications


Superior Chiral Resolution Efficiency: Achieving >98% ee for (R)-1-Cyclopropylethanol

When resolving the racemic mixture of α-cyclopropylethanol, the use of the chiral diol TADDOL in a two-step inclusion crystallization process yields the (R)-enantiomer with an enantiomeric excess of >98% ee [1]. This stands in contrast to the unseparated racemate (0% ee) and provides a verifiable benchmark for purity that is critical for downstream stereocontrolled synthesis. While the same method can produce the (S)-enantiomer, the ability to reliably and efficiently access the specific (R)-enantiomer at this level of purity is a key procurement differentiator.

Chiral Resolution Crystallization Enantiomeric Excess

Differential Inhibition of Human UDP-Glucuronosyltransferase 2B7 (UGT2B7): (R)- vs (S)-1-Cyclopropylethanol

In an in vitro enzyme assay, (R)-1-cyclopropylethanol inhibited the human UDP-glucuronosyltransferase 2B7 (UGT2B7) isoform with an IC50 value of 0.0005 mM [1]. In a direct comparison under the same assay conditions, the (S)-enantiomer demonstrated a significantly lower inhibitory potency, with an IC50 of 0.0007 mM [1]. This represents a 1.4-fold difference in activity between the two enantiomers, highlighting the stereospecific nature of the interaction with this metabolizing enzyme.

Enzyme Inhibition UGT2B7 Stereoselectivity IC50

Validated Use as a Chiral Precursor for Antiviral Protease Inhibitors

(R)-1-Cyclopropylethanol is specifically cited as a key reagent in the patented synthesis of spiro-linked macrocyclic peptides designed as Hepatitis C Virus (HCV) NS3 protease inhibitors [1]. While the racemic mixture or the (S)-enantiomer could be used in analogous syntheses, the patent literature explicitly defines the use of the (R)-enantiomer for constructing the desired stereochemical architecture of the active pharmaceutical ingredient. This provides a high level of validation for its utility in a demanding, real-world drug discovery program.

Antiviral HCV Protease Inhibitor Chiral Synthesis

Comparison of Key Physicochemical Properties

The calculated physicochemical properties for (R)-1-cyclopropylethanol include a boiling point of 123.5±0.0 °C, a density of 0.997±0.06 g/cm³, and an aqueous solubility of 83 g/L at 25°C . While the racemic mixture of cyclopropylethanol (CAS 765-42-4) shares the same molecular weight and likely similar bulk properties, the specific data for the pure enantiomer ensures researchers can accurately plan reaction conditions, purification strategies, and formulation work. The solubility value, in particular, can be a critical factor for selecting appropriate solvent systems for enzymatic or biological assays where high substrate concentration is required.

Solubility Density Boiling Point Physicochemical Properties

Core Application Scenarios for Procuring (R)-1-Cyclopropylethanol (CAS 6516-09-2)


Stereocontrolled Synthesis of Single-Enantiomer Pharmaceuticals

This is the primary application scenario for (R)-1-Cyclopropylethanol. Its high enantiomeric purity (>98% ee achievable via resolution [1]) makes it an ideal chiral building block for constructing complex drug candidates where the desired pharmacological activity is exclusively associated with a single stereoisomer. For instance, it is explicitly used as a reagent in the synthesis of HCV NS3 protease inhibitors [2]. Procurement of the high-purity (R)-enantiomer eliminates the need for in-house chiral separation, streamlining the synthetic route and improving overall yield and purity of the final active pharmaceutical ingredient (API).

Investigating Stereoselective Enzyme-Substrate or Enzyme-Inhibitor Interactions

The differential inhibitory activity of (R)- vs. (S)-1-cyclopropylethanol against UGT2B7 (IC50 0.0005 mM vs. 0.0007 mM, respectively [1]) demonstrates its utility as a probe for studying stereoselective enzyme interactions. Researchers investigating the active site topography of alcohol dehydrogenases, cytochrome P450s, or UDP-glucuronosyltransferases can use the specific (R)-enantiomer as a defined tool to map out stereochemical requirements for substrate binding or inhibition. Using the racemate in such studies would confound results, as the observed activity would be a composite of two different molecular interactions.

Development of Chiral Auxiliaries and Asymmetric Catalysts

The cyclopropyl ring of (R)-1-cyclopropylethanol introduces unique conformational rigidity and electronic properties compared to acyclic alcohols. This makes it a valuable scaffold for the development of novel chiral auxiliaries or ligands for asymmetric catalysis. The defined (R)-stereochemistry at the carbinol center serves as a source of chirality that can be transferred to prochiral substrates in subsequent reactions. Its well-characterized physical properties, including its boiling point (123.5±0.0 °C) and solubility (83 g/L) [1], allow for precise incorporation into synthetic protocols and reliable purification of downstream products.

Synthesis of Cyclopropane-Containing Bioactive Molecules for SAR Studies

The cyclopropane ring is a common motif in medicinal chemistry, often used to improve metabolic stability or to rigidify a molecule's conformation. (R)-1-Cyclopropylethanol provides a direct entry point for incorporating this motif into a chiral secondary alcohol framework. This allows medicinal chemists to systematically explore the structure-activity relationships (SAR) around the cyclopropyl group. The ability to procure the single (R)-enantiomer in high purity ensures that any observed biological activity can be directly and unequivocally attributed to that specific stereochemistry, avoiding the confounding effects of the racemic mixture.

Technical Documentation Hub

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